molecular formula C7H15NOSi B015345 1-(Trimethylsilyl)pyrrolidin-2-one CAS No. 14468-90-7

1-(Trimethylsilyl)pyrrolidin-2-one

Cat. No. B015345
CAS RN: 14468-90-7
M. Wt: 157.29 g/mol
InChI Key: LUBVCBITQHEVCJ-UHFFFAOYSA-N
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Patent
US05712300

Procedure details

Chlorotrimethylsilane (TMSCl, 56.0 mL, 441 mmol) is added dropwise to a solution of 2-pyrrolidinone (30.4 mL, 400 mmol), triethylamine (70.0 mL, 502 mmol) and toluene (400 mL) at room temperature. After stirring at room temperature with a mechanical stirrer for 20 minutes, the mixture is heated at 50° C. for 4 hours. After cooling, the mixture is diluted with hexane (300 mL) and stirred for 30 minutes at room temperature. The mixture is filtered and the filtrate concentrated. Distillation of the residue (1 mm, 68+-74° C.) gives 50.0 g (94%) of the title compound as an oil.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[NH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11].C(N(CC)CC)C.C1(C)C=CC=CC=1>CCCCCC>[CH3:3][Si:2]([CH3:5])([CH3:4])[N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11]

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
30.4 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature with a mechanical stirrer for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (1 mm, 68+-74° C.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C[Si](N1C(CCC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.